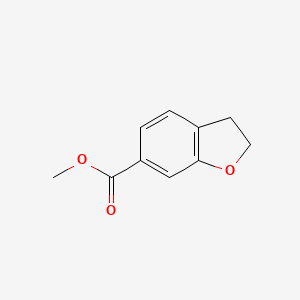![molecular formula C9H16ClNO4 B2848277 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 2219380-13-7](/img/structure/B2848277.png)
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate is a chemical compound with the molecular formula C9H16ClNO4. It is commonly used as a building block in organic synthesis, particularly in peptide chemistry. This compound serves as a protected form of glycine, the simplest amino acid, allowing for controlled incorporation of glycine into peptide chains .
作用机制
Target of Action
It is known that this compound is a derivative of glycine, an amino acid, and is used in the synthesis of dipeptides .
Mode of Action
The compound acts as a starting material in dipeptide synthesis . It interacts with its targets through a distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation in the Boc-AAILs without the addition of a base . This results in the formation of dipeptides in satisfactory yields .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . Specifically, it is used in the formation of dipeptides, which are compounds consisting of two amino acids linked by a single peptide bond .
Result of Action
The primary result of the action of 1-Chloroethyl (tert-butoxycarbonyl)glycinate is the formation of dipeptides . Dipeptides play crucial roles in various biological functions, including cell signaling and metabolism.
Action Environment
The action of 1-Chloroethyl (tert-butoxycarbonyl)glycinate can be influenced by environmental factors such as temperature and the presence of other compounds . For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected glycine. This intermediate is then reacted with 1-chloroethanol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane.
Deprotection Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is the free amine, which can be further used in peptide synthesis.
科学研究应用
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
相似化合物的比较
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}acetate can be compared with other similar compounds, such as:
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}propionate: Similar in structure but with a propionate group instead of an acetate group.
1-Chloroethyl 2-{[(tert-butoxy)carbonyl]amino}butyrate: Similar in structure but with a butyrate group instead of an acetate group.
Uniqueness: The uniqueness of this compound lies in its specific use as a protected glycine derivative, allowing for controlled incorporation of glycine into peptide chains. This makes it particularly valuable in peptide synthesis and related applications .
属性
IUPAC Name |
1-chloroethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4/c1-6(10)14-7(12)5-11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWODCMSWMQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)CNC(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
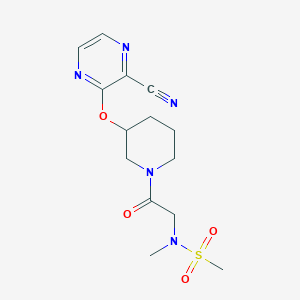
![3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2848195.png)
![2-[3-[(4-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2848196.png)
![N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide](/img/structure/B2848197.png)
![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)
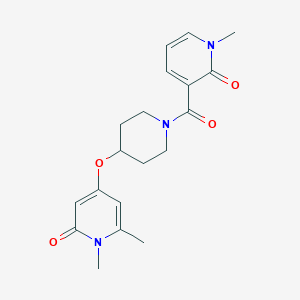
![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)
![7-Fluoro-2-methyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2848204.png)
![5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2848209.png)
![1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2848212.png)
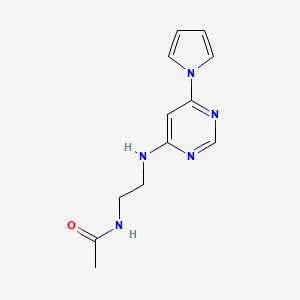
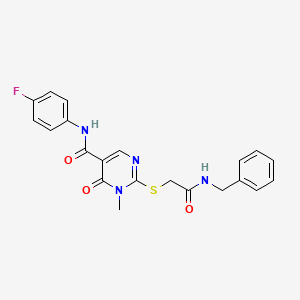
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2848215.png)
